molecular formula C10H3Cl5 B1346990 1,2,3,4,6-Pentachloronaphthalene CAS No. 67922-26-3

1,2,3,4,6-Pentachloronaphthalene

Cat. No. B1346990
CAS RN: 67922-26-3
M. Wt: 300.4 g/mol
InChI Key: BAOLNVSMVTYGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6-Pentachloronaphthalene (PCN) is a synthetic chemical compound with a variety of industrial and commercial uses, including as a flame retardant, plasticizer, and pigment. PCN is a member of the halogenated naphthalenes, a family of compounds that are used in a wide range of applications. PCN is also known to be a persistent organic pollutant (POP), meaning it persists in the environment and can accumulate in the food chain. As such, the potential health risks associated with PCN exposure have been the subject of much research and debate.

Scientific Research Applications

Synthesis and Characterization

1,2,3,4,6-Pentachloronaphthalene has been a subject of research in the context of its synthesis and characterization. Improved methods for the preparation of polychloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, have been reported. These methods have allowed for the generation of sufficient quantities for complete physicochemical characterization, including X-ray crystallographic analysis in some cases (Auger et al., 1993).

Environmental Analysis

Research has also been conducted on the analysis of tetra- and pentachloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, in environmental samples like fly ash. Methods such as gas chromatography/mass spectrometry have been employed for this purpose, helping to identify specific isomers and their abundance in environmental samples (Imagawa et al., 1993).

Toxicology and Environmental Contamination

Studies have identified 1,2,3,4,6-Pentachloronaphthalene in various environmental contexts, including in polychlorinated biphenyl samples and its potential links to environmental incidents. These studies highlight the importance of understanding the environmental and toxicological impact of such compounds (Roach & Pomerantz, 1974).

Degradation Studies

Research has explored the degradation of chloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, using various methods like Fe–Al composite oxides. Understanding the degradation pathways and mechanisms is crucial for environmental remediation strategies (Liu et al., 2017).

Environmental and Human Health Impact

Several studies have investigated the presence and impact of chloronaphthalenes, including 1,2,3,4,6-Pentachloronaphthalene, in both environmental samples and human tissues. These studies are important for assessing the environmental persistence and potential health risks associated with these compounds (Williams et al., 1993).

properties

IUPAC Name

1,2,3,4,6-pentachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLNVSMVTYGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871456
Record name 1,2,3,4,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Pentachloronaphthalene

CAS RN

67922-26-3
Record name Naphthalene, 1,2,3,4,6-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6-Pentachloronaphthalene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,6-Pentachloronaphthalene
Reactant of Route 3
1,2,3,4,6-Pentachloronaphthalene
Reactant of Route 4
Reactant of Route 4
1,2,3,4,6-Pentachloronaphthalene
Reactant of Route 5
1,2,3,4,6-Pentachloronaphthalene
Reactant of Route 6
Reactant of Route 6
1,2,3,4,6-Pentachloronaphthalene

Citations

For This Compound
25
Citations
Y Liu, H Lu, W Pan, Q Li, G Su, M Zheng, L Gao, G Liu… - RSC …, 2017 - pubs.rsc.org
The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) featuring a one-side fully-chlorinated aromatic ring, was evaluated over three of the prepared rod-like Fe–Al composite …
Number of citations: 5 pubs.rsc.org
C Yin, S Liu, X Wang, D Chen… - Journal of the Chinese …, 2003 - Wiley Online Library
Molecular structures of polychlorinated naphthalenes were numerically described with a simple but efficient encoding method. Correspondingly a set of structural parameters were …
Number of citations: 2 onlinelibrary.wiley.com
J Olivero-Verbel, R Vivas-Reyes… - Journal of Molecular …, 2004 - Elsevier
Polychlorinated naphthalenes (PCNs) are planar compounds with molecular structure similar to dioxins. PCNs induce different biochemical changes by activating cellular aryl …
Number of citations: 30 www.sciencedirect.com
YD Lei, F Wania, WY Shiu - Journal of Chemical & Engineering …, 1999 - ACS Publications
The vapor pressures of the supercooled liquid P L for 17 polychlorinated naphthalene congeners were determined as a function of temperature with a gas chromatographic retention …
Number of citations: 93 pubs.acs.org
AL Myers, T Watson-Leung, KJ Jobst… - … science & technology, 2014 - ACS Publications
Assessing the toxicological significance of complex environmental mixtures is challenging due to the large number of unidentified contaminants. Nontargeted analytical techniques may …
Number of citations: 57 pubs.acs.org
J Olivero, K Kannan - Journal of Chromatography A, 1999 - Elsevier
A quantitative structure–retention relationship (QSRR) model has been developed for the gas chromatographic relative retention indices (RRis) of 62 polychlorinated naphthalene (PCN…
Number of citations: 51 www.sciencedirect.com
P Waz, D Bielinska-Waz - MATCH Communications in …, 2013 - match.pmf.kg.ac.rs
Frequencies and intensities of molecular spectra are used to construct a new kind of molecular descriptors. In this work two kinds of descriptors have been defined: one is a linear …
Number of citations: 10 match.pmf.kg.ac.rs
J Chen, X Xue, KW Schramm, X Quan, F Yang… - … biology and chemistry, 2003 - Elsevier
The octanol–air partition coefficient (K OA ) is a key descriptor of chemicals partitioning between the atmosphere and environmental organic phases. Quantitative structure–property …
Number of citations: 36 www.sciencedirect.com
T Puzyn, A Mostrąg, J Falandysz, Y Kholod… - Journal of hazardous …, 2009 - Elsevier
Since the important physicochemical data for chloronaphtalenes (PCNs) are still scarce, we have predicted water solubility (logS) of all 75 congeners with the Quantitative Structure–…
Number of citations: 46 www.sciencedirect.com
WE Acree Jr, JR Powell, D Voisinet… - Physics and Chemistry …, 1995 - Taylor & Francis
Melting point temperatures of select polychloronaphthalenes (PCNs) and polychlorophenanthrenes (PCPs) are compiled from the published chemical literature for use in conjunction …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.